![molecular formula C24H18FN3O B2912324 8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-63-6](/img/structure/B2912324.png)
8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H18FN3O and its molecular weight is 383.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H18FN3O
- Molecular Weight : 335.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various kinases and enzymes that are crucial for cell proliferation and survival. The following mechanisms have been identified:
- Kinase Inhibition : The compound exhibits significant inhibition against cyclin-dependent kinases (CDKs) and Aurora kinases, which are vital in cell cycle regulation. For instance, studies indicate that it can inhibit Aurora-A kinase with an IC50 value of approximately 0.16 µM, demonstrating its potency in disrupting cancer cell proliferation pathways .
- Apoptotic Induction : The compound has been reported to induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, it downregulates Bcl-2 and upregulates Bax, leading to enhanced apoptotic signaling .
Anticancer Activity
The anticancer properties of this compound have been evaluated across various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.46 | CDK inhibition |
A549 | 0.39 | Aurora-A kinase inhibition |
HeLa | 7.01 | Induction of apoptosis |
NCI-H460 | 8.55 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits potent anticancer activity through multiple mechanisms.
Anti-inflammatory Activity
In addition to its anticancer properties, this pyrazoloquinoline derivative has shown promise as an anti-inflammatory agent. In vitro studies suggest that it can reduce pro-inflammatory cytokine production in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A recent study demonstrated that treatment with the compound significantly reduced the viability of MCF-7 breast cancer cells compared to control groups, with a calculated GI50 value indicating effective growth inhibition .
- Mechanistic Insights : Research involving molecular docking simulations revealed that the compound binds effectively to the ATP-binding site of Aurora-A kinase, suggesting a competitive inhibition mechanism that could be exploited for therapeutic development .
- Combination Therapies : Investigations into combination therapies have shown that when used alongside established chemotherapeutics like doxorubicin, the pyrazoloquinoline enhances cytotoxic effects against resistant cancer cell lines .
Propriétés
IUPAC Name |
8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-3-8-18(9-4-15)28-24-20-13-17(25)7-12-22(20)26-14-21(24)23(27-28)16-5-10-19(29-2)11-6-16/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDVONRZZNRUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.